Direct Black 3
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Overview
Description
Direct Black 3 is a benzidine-based azo dye primarily used for dyeing textiles, leather, and paper . It is known for its strong affinity for cellulosic fibers such as cotton, rayon, and paper, making it a popular choice in the textile industry . This dye is characterized by its ability to produce deep black shades and its straightforward application process.
Preparation Methods
Direct Black 3 is synthesized through a series of diazotization and coupling reactions. The primary diazotization reaction involves the conversion of benzidine to its diazonium salt, which is then coupled with a naphthalene derivative to form the azo dye . Industrial production methods typically involve the use of large-scale reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the dye .
Chemical Reactions Analysis
Direct Black 3 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium dithionite. The major products formed from these reactions depend on the specific conditions but often include smaller aromatic compounds and amines .
Scientific Research Applications
Direct Black 3 has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in various analytical techniques to study reaction mechanisms.
Biology: The dye is employed in staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: Apart from textiles, it is used in the production of inks, plastics, and other materials requiring deep black coloration
Mechanism of Action
The mechanism of action of Direct Black 3 involves its interaction with the molecular targets in the substrate it dyes. The dye molecules form hydrogen bonds and Van der Waals forces with the fibers, leading to strong adherence and uniform coloration. The azo bonds in the dye are responsible for its color properties, and any alteration in these bonds can change the dye’s color .
Comparison with Similar Compounds
Direct Black 3 can be compared with other similar azo dyes such as Direct Blue 1 and Direct Orange 25. While all these dyes share a similar azo structure, this compound is unique in its ability to produce deep black shades and its strong affinity for cellulosic fibers . Other dyes may offer different color properties or affinities for various substrates, but this compound remains a preferred choice for applications requiring intense black coloration .
Conclusion
This compound is a versatile and widely used azo dye with significant applications in various fields. Its straightforward synthesis, strong dyeing properties, and wide range of applications make it an important compound in both industrial and research settings.
Properties
CAS No. |
6227-04-9 |
---|---|
Molecular Formula |
C26H18N5NaO4S |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
sodium;6-amino-4-hydroxy-3-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H19N5O4S.Na/c27-17-11-10-16-14-24(36(33,34)35)25(26(32)21(16)15-17)31-30-23-13-12-22(19-8-4-5-9-20(19)23)29-28-18-6-2-1-3-7-18;/h1-15,32H,27H2,(H,33,34,35);/q;+1/p-1 |
InChI Key |
DVEWDGYYKWOVMV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C5C=CC(=CC5=C4O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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